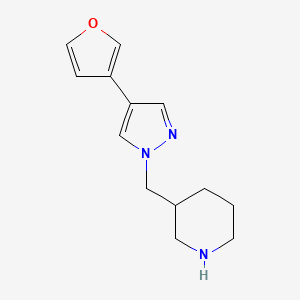

3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

CAS No.: 2098019-22-6

Cat. No.: VC3159630

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098019-22-6 |

|---|---|

| Molecular Formula | C13H17N3O |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 3-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine |

| Standard InChI | InChI=1S/C13H17N3O/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2 |

| Standard InChI Key | VCOKWWWKUUMZCQ-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3 |

| Canonical SMILES | C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3 |

Introduction

3-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a complex organic compound with the CAS number 2098019-22-6. It is a derivative of piperidine, incorporating both a furan and a pyrazole ring, which are significant in pharmaceutical and chemical research due to their potential biological activities. This compound is primarily intended for laboratory use, and its detailed chemical properties and potential applications are discussed below.

Synthesis and Preparation

The synthesis of 3-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves several steps, including the formation of the pyrazole-furan moiety and its subsequent attachment to the piperidine ring. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often involve reactions like nucleophilic substitution or condensation reactions to link the heterocyclic rings.

Safety and Handling

Given its chemical nature, handling 3-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine requires caution. It is intended for laboratory use only, and users should follow standard safety protocols, including wearing protective gear and ensuring proper ventilation. Detailed safety data sheets (SDS) are typically provided by suppliers to outline specific handling precautions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume